1-(4-bromophenyl)pyridin-2(1H)-one
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Overview
Description
1-(4-Bromophenyl)pyridin-2(1H)-one is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridinone ring substituted with a bromophenyl group at the 1-position
Mechanism of Action
Target of Action
The primary target of 1-(4-bromophenyl)pyridin-2(1H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)pyridin-2(1H)-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromobenzoyl chloride with 2-pyridone in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions in an organic solvent like dichloromethane. Another approach involves the Suzuki-Miyaura cross-coupling reaction between 4-bromophenylboronic acid and 2-chloropyridine in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is crucial to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pyridinone ring can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the pyridinone ring can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate), solvents (ethanol, dimethylformamide).
Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed:
Substitution Reactions: Substituted pyridinones with various functional groups replacing the bromine atom.
Oxidation Reactions: Pyridinone N-oxides.
Reduction Reactions: Pyridinone alcohols.
Scientific Research Applications
1-(4-Bromophenyl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
1-Phenylpyridin-2(1H)-one: Lacks the bromine substituent, resulting in different reactivity and binding properties.
1-(4-Chlorophenyl)pyridin-2(1H)-one: Contains a chlorine atom instead of bromine, leading to variations in electronic and steric effects.
1-(4-Methylphenyl)pyridin-2(1H)-one: Features a methyl group, which affects the compound’s hydrophobicity and reactivity.
Uniqueness: 1-(4-Bromophenyl)pyridin-2(1H)-one is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other substituents. The bromine atom also influences the compound’s electronic properties, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
1-(4-bromophenyl)pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVIXGUOBJCSMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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